

Molecular weight and formula of 4-(4-Bromophenyl)-2-thiazolethiol

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Compound of Interest

Compound Name: 4-(4-Bromophenyl)-2-thiazolethiol

Cat. No.: B1281907

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In-Depth Technical Guide: 4-(4-Bromophenyl)-2-thiazolethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **4-(4-Bromophenyl)-2-thiazolethiol**. Given the limited direct experimental data on this specific compound, this guide also includes pertinent information on the closely related and more extensively studied analogue, 4-(4-bromophenyl)-thiazol-2-amine, to offer valuable comparative insights.

Core Compound Data

The fundamental physicochemical properties of **4-(4-Bromophenyl)-2-thiazolethiol** are summarized below.

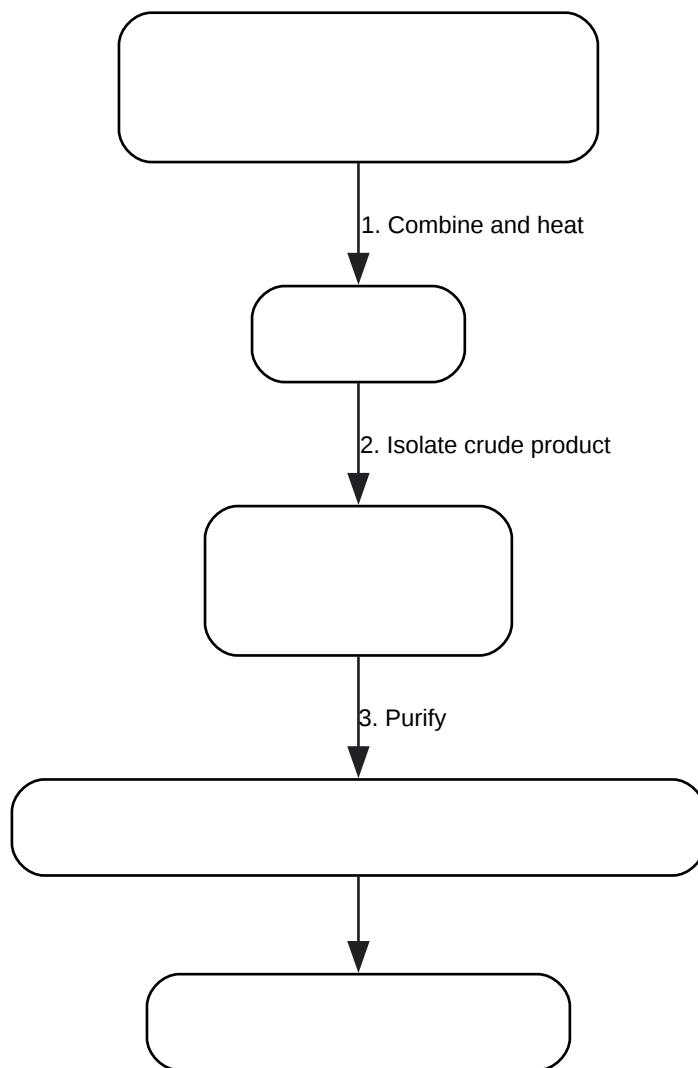
Property	Value	Reference
Molecular Formula	C ₉ H ₆ BrNS ₂	[1] [2]
Molecular Weight	272.18 g/mol	[1]
CAS Number	2103-95-9	[2]
Appearance	Solid	[1]
Melting Point	220-224 °C	[1] [2]
SMILES String	Sc1nc(cs1)-c2ccc(Br)cc2	[1]
InChI Key	QNNMMIMBOFCDQK-UHFFFAOYSA-N	[1]

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of **4-(4-Bromophenyl)-2-thiazolethiol** is not readily available in the cited literature, a general and widely applicable method for the synthesis of 4-aryl-2-thiazolethiols is the Hantzsch thiazole synthesis. This method involves the condensation of an α -haloketone with a thiourea or dithiocarbamate derivative.

A plausible synthetic route for **4-(4-Bromophenyl)-2-thiazolethiol** would involve the reaction of 2-bromo-1-(4-bromophenyl)ethanone with ammonium dithiocarbamate.

General Experimental Workflow: Hantzsch Thiazole Synthesis



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Caption: General workflow for the synthesis of **4-(4-Bromophenyl)-2-thiazolethiol**.

In contrast, a detailed synthesis protocol for the analogous compound, 4-(4-bromophenyl)-thiazol-2-amine, has been well-documented.[3]

Experimental Protocol: Synthesis of 4-(4-bromophenyl)-thiazol-2-amine[3]

- Reaction Setup: A mixture of p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is prepared.
- Reflux: The mixture is refluxed for 11-12 hours.

- Work-up: The reaction mixture is cooled and then washed with diethyl ether to remove any unreacted acetophenone and iodine.
- Isolation: The cooled reaction mixture is poured into water, leading to the precipitation of the crude product.
- Purification: The crude product is collected by filtration and can be further purified by recrystallization.

Biological Activity and Potential Applications

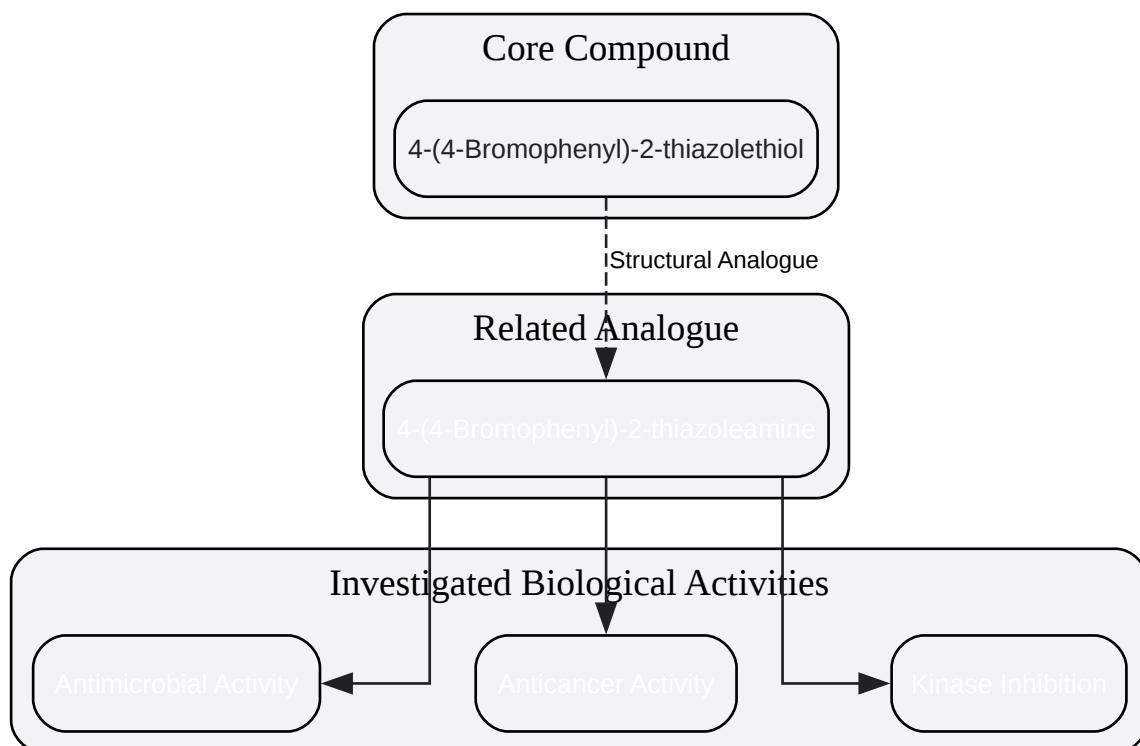
Direct research on the biological activity and signaling pathways of **4-(4-Bromophenyl)-2-thiazolethiol** is limited in the available literature. However, the broader class of thiazole-containing compounds is of significant interest in drug discovery due to their wide range of pharmacological activities.

Derivatives of the closely related 4-(4-bromophenyl)-thiazol-2-amine have been investigated for their potential as:

- Antimicrobial Agents: Novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity.^[3] Some of these compounds have shown promising activity against various bacterial and fungal strains.
- Anticancer Agents: The anticancer potential of 4-(4-bromophenyl)-thiazol-2-amine derivatives has been explored against human cancer cell lines, such as the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7).^[3]
- c-Met Kinase Inhibitors: Thiazole carboxamide derivatives have been designed and evaluated as potential c-Met kinase inhibitors for cancer treatment.^[4]

The thiol group in **4-(4-Bromophenyl)-2-thiazolethiol** introduces a potential site for metabolic transformations and interactions with biological targets that differ from its amine counterpart. The thiol-thione tautomerism could also play a role in its biological activity.

Logical Relationship: From Core Structure to Potential Bioactivity

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Caption: Relationship between the target compound, its amine analogue, and associated biological activities.

Conclusion

4-(4-Bromophenyl)-2-thiazolethiol is a well-defined chemical entity with established physical properties. While specific experimental protocols for its synthesis and detailed biological evaluations are not extensively reported, its structural similarity to the pharmacologically active 4-(4-bromophenyl)-thiazol-2-amine derivatives suggests that it could be a valuable candidate for further investigation in drug discovery programs. The synthesis can likely be achieved through established methods for 2-mercaptopthiazole formation. Future research into the antimicrobial, anticancer, and other potential therapeutic activities of **4-(4-Bromophenyl)-2-thiazolethiol** is warranted to fully elucidate its pharmacological profile.

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